molecular formula C9H8N2O3 B13008051 Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B13008051
M. Wt: 192.17 g/mol
InChI Key: SZUBOBBXSJSURY-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a cyano group, an ester group, and a keto group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized through a multi-step reaction process. One common method involves the condensation of cyanoacrylamide derivatives with active methylene compounds such as malononitrile, ethyl cyanoacetate, or ethyl acetoacetate in the presence of a basic catalyst like piperidine . The reaction typically requires refluxing in ethanol for several hours to yield the desired pyridinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a precursor for bioactive molecules make it a valuable compound in organic synthesis and medicinal chemistry .

Biological Activity

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug discovery.

Chemical Structure and Synthesis

This compound possesses a molecular formula of C9H7N3O3 and a molecular weight of approximately 193.17 g/mol. The compound can be synthesized through various methods, including multi-component reactions that utilize readily available starting materials such as ethyl cyanoacetate and different aldehydes or ketones under specific catalytic conditions.

Synthetic Route Example

A common synthetic route involves the reaction of ethyl cyanoacetate with an appropriate aldehyde in the presence of a base. The reaction typically proceeds as follows:

  • Reagents : Ethyl cyanoacetate, aldehyde (e.g., formaldehyde), base (e.g., sodium ethoxide).
  • Conditions : The reaction is conducted in ethanol at elevated temperatures.
  • Yield : The product can be isolated through crystallization or chromatography.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxic Effects

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis in human cancer cells, suggesting potential as an anticancer therapeutic.

Case Study: Cytotoxicity Assessment
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis via the mitochondrial pathway.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in cellular metabolism and proliferation.

Enzyme Inhibition

The compound has been shown to inhibit serine proteases and other important enzymes that play roles in cancer progression and microbial resistance. This inhibition leads to reduced cell viability and increased apoptosis in affected cells.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

ethyl 5-cyano-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-2-14-9(13)7-3-6(4-10)5-11-8(7)12/h3,5H,2H2,1H3,(H,11,12)

InChI Key

SZUBOBBXSJSURY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CNC1=O)C#N

Origin of Product

United States

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